Ethyl 2-(2-(2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is a derivative of thiazole, which is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of this compound involves the Hantzsch reaction and partial in situ transesterification during recrystallization from methanol-d4 to the d3-methyl ester . The Hantzsch reaction is a multi-component organic reaction used to synthesize 1,4-dihydropyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyridine ring is significantly twisted out of the plane of the approximately planar picoline thiazole ester moiety .Physical and Chemical Properties Analysis
Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Chemical Reactivity
- A study highlights the preparation of related compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This synthesis pathway could be relevant for creating derivatives of Ethyl 2-(2-(2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate with potential biological activities (H. M. Mohamed, 2014).
- Another research conducted a survey on the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes to synthesize ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This method could be adapted for synthesizing analogs of the chemical , providing insights into its chemical behavior and potential applications in medicinal chemistry (Sara Asadi et al., 2021).
Bioactivity and Potential Therapeutic Uses
- A study describes the synthesis and α-glucosidase and β-glucosidase inhibition activities of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant inhibition towards these enzymes. This suggests potential therapeutic applications of such compounds in managing diseases like diabetes, where enzyme inhibition is a strategic approach (Ayesha Babar et al., 2017).
- Another paper discusses the synthesis of bi-heterocycles, including derivatives similar to this compound, and evaluates them for anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. The findings suggest that these compounds could serve as valuable anti-diabetic agents, highlighting the relevance of such chemicals in therapeutic research (Muhammad Athar Abbasi et al., 2020).
Future Directions
The future directions for this compound could involve further investigation into its potential biological activities. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Therefore, this compound could potentially be explored for similar activities.
Mechanism of Action
Target of Action
Ethyl 2-(2-(2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a compound that exhibits diverse biological activities . .
Mode of Action
It’s known that thiazole derivatives, which this compound is a part of, can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-3-26-16(25)8-13-10-28-18(21-13)23-15(24)7-12-9-27-17(20-12)22-14-6-11(2)4-5-19-14/h4-6,9-10H,3,7-8H2,1-2H3,(H,19,20,22)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDROKHWAAVQMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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